molecular formula C9H20O4S B5116385 1-Butylsulfonyl-3-ethoxypropan-2-ol

1-Butylsulfonyl-3-ethoxypropan-2-ol

Cat. No.: B5116385
M. Wt: 224.32 g/mol
InChI Key: NRZODCFBQXGNNR-UHFFFAOYSA-N
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Description

1-Butylsulfonyl-3-ethoxypropan-2-ol is an organic compound with the molecular formula C9H20O4S It is characterized by the presence of a butylsulfonyl group attached to a 3-ethoxypropan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylsulfonyl-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-ethoxy-2-propanol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butylsulfonyl-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butylsulfonyl-3-ethoxypropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-3-ethoxypropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Butylsulfonyl-3-ethoxypropan-2-ol is unique due to the presence of both an ethoxy group and a butylsulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

1-butylsulfonyl-3-ethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4S/c1-3-5-6-14(11,12)8-9(10)7-13-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZODCFBQXGNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC(COCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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